![molecular formula C21H17N3O2 B5561812 N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-phenylacetamide](/img/structure/B5561812.png)
N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-phenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds similar to N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-phenylacetamide involves multi-component reactions, demonstrating efficient pathways to generate complex heterocyclic structures. For instance, Abdelwahab et al. (2023) discuss the one-pot synthesis of novel hybrid molecules that could serve as a reference for synthesizing the compound , highlighting the efficiency of such synthetic strategies in generating heterocyclic compounds (Abdelwahab et al., 2023).
Molecular Structure Analysis
The molecular structure of heterocyclic compounds like N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-phenylacetamide is complex and can be elucidated using spectral data. The intricate arrangement of atoms within such molecules contributes to their unique chemical properties and reactivity patterns. The synthesis and structural confirmation of related compounds are well-documented, as seen in studies by Palamarchuk et al. (2019), where spectral data confirmed the structures of newly synthesized heterocyclic compounds (Palamarchuk et al., 2019).
Chemical Reactions and Properties
Heterocyclic compounds exhibit a variety of chemical reactions due to their complex structures. For example, the acylation of heteroaromatic amines to synthesize triazolo and pyrazolo derivatives, as described by Ibrahim et al. (2011), showcases the reactivity of such compounds under specific conditions (Ibrahim et al., 2011).
Applications De Recherche Scientifique
Anti-inflammatory and Analgesic Activities
Compounds related to N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-phenylacetamide, specifically 2-(substituted phenyl)oxazolo[4,5-b]pyridines and 2-(substituted phenyl)oxazolo[5,4-b]pyridines, have demonstrated significant anti-inflammatory and analgesic activities. These properties were observed without the gastrointestinal irritation often associated with acidic anti-inflammatory drugs (Clark et al., 1978).
Antimicrobial Activity
A study on the antimicrobial activities of 2-(substituted)oxazolo[4,5-b]pyridine derivatives showed promising results against various bacterial and fungal strains. Certain derivatives exhibited better activity than traditional antimicrobials like ampicillin and gentamicin against isolates of E. coli and P. aeruginosa, indicating the potential of these compounds in addressing drug-resistant microbial infections (Celik et al., 2021).
Anticancer Agents
Research into the synthesis and structure-activity relationship (SAR) of triazolopyrimidines, which share a core structural motif with N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-phenylacetamide, has revealed a unique mechanism of tubulin inhibition. These compounds not only promote tubulin polymerization but also do not compete with paclitaxel binding sites, indicating a novel pathway for cancer treatment (Zhang et al., 2007).
PI3K Inhibition for Cancer Treatment
Modifications of related compounds to N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-phenylacetamide have shown significant anticancer effects by inhibiting PI3Ks, a crucial pathway in cancer progression. These modifications led to compounds with potent antiproliferative activities against human cancer cell lines and reduced acute oral toxicity, highlighting their potential as effective anticancer agents with low toxicity (Wang et al., 2015).
G-Quadruplex DNA Stabilization
Research on pyridyl polyoxazoles, which include structural features similar to the compound of interest, has identified derivatives that selectively stabilize G-quadruplex DNA. This stabilization is associated with cytotoxic activity against human tumor cell lines, suggesting the therapeutic potential of these compounds in cancer treatment through G-quadruplex DNA interaction (Blankson et al., 2013).
Propriétés
IUPAC Name |
N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O2/c1-14-9-10-16(21-24-20-18(26-21)8-5-11-22-20)13-17(14)23-19(25)12-15-6-3-2-4-7-15/h2-11,13H,12H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFPFLUDAYBQMGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC=N3)NC(=O)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-2-phenylacetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(1H-imidazol-1-yl)propyl]-5-oxoprolinamide](/img/structure/B5561730.png)
![4-bromo-N'-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}benzohydrazide](/img/structure/B5561732.png)
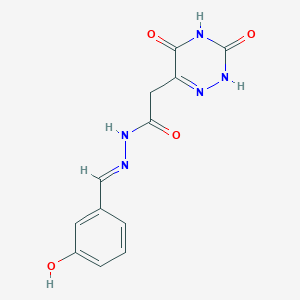
![1-{[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]carbonyl}-2-(1,3-thiazol-2-yl)piperidine](/img/structure/B5561742.png)
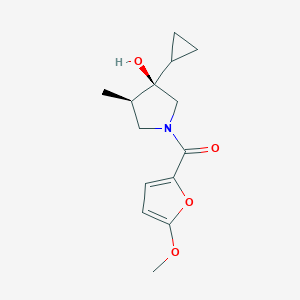
![N'-[4-(dimethylamino)benzylidene]-3-methoxybenzohydrazide](/img/structure/B5561758.png)
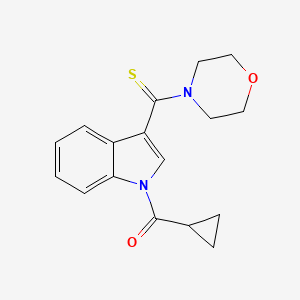
![4-methyl-5-{[4-(1-methyl-1-phenylethyl)phenoxy]methyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B5561771.png)
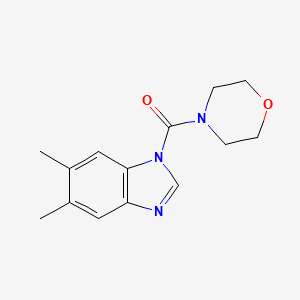
![1-[(dimethylamino)sulfonyl]-N-[3-(2-propoxyphenyl)propyl]-3-piperidinecarboxamide](/img/structure/B5561780.png)
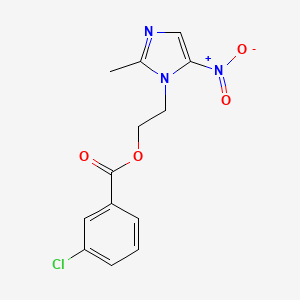
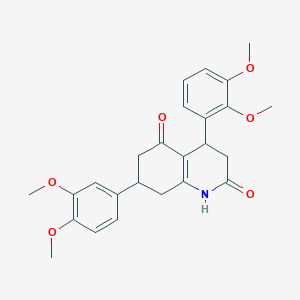
![2-{[(1-propyl-1H-benzimidazol-2-yl)amino]methyl}phenol](/img/structure/B5561804.png)
![2-methyl-4-(3-{[3-(4-morpholinylcarbonyl)-1-piperidinyl]carbonyl}phenyl)-2-butanol](/img/structure/B5561824.png)